(+/-)-6-Methylnicotine
Overview
Description
(+/-)-6-Methylnicotine is a synthetic derivative of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The addition of a methyl group at the 6-position of the nicotine molecule alters its chemical properties and biological activity, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-6-Methylnicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-6-Methylnicotine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to nicotine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could regenerate nicotine.
Scientific Research Applications
(+/-)-6-Methylnicotine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on nicotine’s chemical properties.
Biology: Researchers use it to investigate the biological activity of nicotine derivatives.
Medicine: It has potential therapeutic applications in treating nicotine addiction and other neurological disorders.
Industry: It may be used in the development of new pesticides or other agrochemicals.
Mechanism of Action
The mechanism of action of (+/-)-6-Methylnicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The addition of the methyl group affects its binding affinity and efficacy at these receptors, potentially altering its pharmacological effects. The compound may modulate neurotransmitter release and influence neuronal signaling pathways.
Comparison with Similar Compounds
(+/-)-6-Methylnicotine can be compared with other nicotine derivatives such as:
Nicotine: The parent compound, which lacks the methyl group at the 6-position.
Anabasine: Another alkaloid found in tobacco, with a different structure and biological activity.
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
Properties
IUPAC Name |
2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIAVIKMKSDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902956 | |
Record name | NoName_3534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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